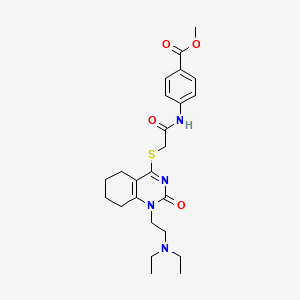

Methyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O4S/c1-4-27(5-2)14-15-28-20-9-7-6-8-19(20)22(26-24(28)31)33-16-21(29)25-18-12-10-17(11-13-18)23(30)32-3/h10-13H,4-9,14-16H2,1-3H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJKJBNOMGEJIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate (commonly referred to as the target compound) is a complex organic molecule that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes a hexahydroquinazoline moiety and a diethylamino group, which may contribute to its pharmacological properties.

Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure suggests several functional groups that may interact with biological targets. The presence of the thioamide and benzoate groups indicates potential for diverse biological interactions.

Antibacterial Activity

Recent studies have explored the antibacterial properties of compounds similar to this compound. For instance:

- Case Study 1 : A series of nitrogen-based heterocyclic compounds were synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds with similar structures demonstrated significant efficacy against strains such as Escherichia coli and Staphylococcus aureus .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 12.5 | E. coli |

| Compound B | 6.25 | S. aureus |

The target compound's structural similarities with these active compounds suggest it may exhibit comparable antibacterial properties.

Anticancer Activity

In addition to antibacterial effects, there is emerging evidence regarding the anticancer potential of compounds containing hexahydroquinazoline derivatives.

- Case Study 2 : Research indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

The proposed mechanisms by which this compound may exert its biological activity include:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial cells.

- Enzyme Inhibition : The presence of the thio group may allow for interaction with key enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinazoline Family

Quinazolinone derivatives share a common heterocyclic core but differ in substituents, which critically influence their physicochemical and biological properties. Key analogues include:

Key Observations :

- Thioacetamido-Benzoate Moiety : This group introduces steric bulk and hydrogen-bonding capacity, distinct from the acetohydrazide or pyrazole groups in analogues. Such features may influence receptor binding kinetics.

- Hexahydroquinazolinone Core: Partial saturation of the quinazoline ring increases conformational flexibility relative to fully aromatic analogues (e.g., compound 15), possibly affecting target selectivity.

Comparison with Thiadiazole Derivatives

Thiadiazoles (e.g., 4-phenyl-5-aryloxy-1,2,3-thiadiazoles 3a-e and 6a-j ) share sulfur-containing heterocycles but lack the quinazoline backbone. Key differences include:

- Synthetic Routes: Thiadiazoles are synthesized via nucleophilic substitution with phenols/thiophenols under basic conditions (NaH/DMF) , whereas the target compound requires cyclization and alkylation steps .

- Bioactivity : Thiadiazoles are often explored as antimicrobial or anticancer agents, whereas quinazoline derivatives (including the target compound) are prioritized for CNS-related applications due to their structural mimicry of purines.

Research Findings and Implications

- Analgesic Activity : Pyrazole and thiazole derivatives (6, 7, 9, 11a-c) demonstrated significant analgesic activity in rodent models , suggesting that the target compound’s thioacetamido group may similarly modulate pain pathways.

- Toxicity Concerns: Diethylaminoethyl groups can induce hepatotoxicity at high doses, a risk shared with other tertiary amine-containing analogues .

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition assays?

- Methodological Answer : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50 and Hill coefficients. Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Report confidence intervals and p-values for reproducibility .

Safety & Compliance

Q. What precautions are critical when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles) due to acute toxicity risks (Category 4 for oral/dermal/inhalation). Work in a fume hood to avoid aerosol formation. Store in airtight containers at -20°C. Follow GHS labeling (Signal Word: Warning) .

Q. How can researchers ensure compliance with regulatory guidelines during preclinical studies?

- Methodological Answer : Adhere to OECD 423 (acute toxicity) and ICH M7 (mutagenicity) protocols. Document raw data (e.g., HPLC chromatograms, NMR spectra) in ELNs (Electronic Lab Notebooks) for audit trails. Include batch-specific impurity profiles in regulatory submissions .

Comparative & Mechanistic Studies

Q. What distinguishes this compound from structurally similar thiazole or triazole derivatives?

- Methodological Answer : The hexahydroquinazolinone core provides conformational rigidity, enhancing target binding vs. flexible thiazoles. The diethylaminoethyl group improves solubility and membrane permeability compared to unsubstituted analogs. Validate via logP measurements and Caco-2 cell permeability assays .

Q. How can researchers elucidate the mechanism of action for anticancer activity?

- Methodological Answer : Perform transcriptomic profiling (RNA-seq) on treated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle). Use Western blotting to confirm protein-level changes (e.g., caspase-3 cleavage, p53 upregulation). Validate with siRNA knockdown of putative targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.